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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279 Get Quote

Introduction

The TALL-104 cell line is an allogeneic, IL-2 dependent human cytotoxic T-cell line established

from the peripheral blood of a child with T-cell acute lymphoblastic leukemia (T-ALL)[1]. These

cells exhibit potent, MHC-unrestricted cytotoxicity against a wide range of tumor cells, making

them a valuable tool for immuno-oncology research and the development of adoptive cell

therapies[2][3]. TALL-104 cells are characterized by the expression of CD3, CD8, and the α/β

T-cell receptor (TCR), and are negative for CD4 and CD16[2][3].

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of

specific proteins within TALL-104 cells. This allows for the confirmation of cell surface markers,

the investigation of the cytotoxic machinery (e.g., perforin and granzyme-containing granules),

and the analysis of signaling pathways involved in their tumor-killing function.

Key Characteristics of the TALL-104 Cell Line
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Characteristic Description

Cell Type Human Cytotoxic T-Lymphocyte (CTL)

Origin
Peripheral blood of a patient with T-cell Acute

Lymphoblastic Leukemia (T-ALL)[1]

Morphology Lymphoblast-like, suspension cells

Key Surface Markers CD3+, CD8+, TCRα/β+, CD56+[1][2][3]

Negative Markers CD4-, CD16-, TCRγ/δ-[2][3]

Functional Properties

MHC-unrestricted cytotoxicity against tumor

cells[1][2]. Cytotoxicity is mediated by the

release of perforin and granzymes[3].

Culture Conditions
IL-2 dependent for optimal growth and long-term

cultivation.

Antibody Selection for TALL-104 Staining

The choice of primary antibodies is critical for successful immunofluorescence. The following

table provides a starting point for selecting antibodies against key targets in TALL-104 cells.

Note that optimal dilutions should be determined empirically.
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Target Protein
Subcellular
Localization

Recommended
Starting Dilution

Purpose

CD3 Cell Membrane 1:100 - 1:400 T-cell lineage marker

CD8 Cell Membrane 1:100 - 1:400
Cytotoxic T-cell

marker

CD56 Cell Membrane 1:100 - 1:500
Marker also found on

NK cells

Perforin Cytoplasmic Granules 1:200 - 1:500
Visualization of

cytotoxic granules

Granzyme B Cytoplasmic Granules 1:200 - 1:500
Visualization of

cytotoxic granules

IFN-γ
Secretory

Vesicles/Cytoplasm
1:250 - 1:500

To study cytokine

production

Tubulin Cytoskeleton 1:500 - 1:1000
Cytoskeletal integrity

and morphology

Ki-67 Nucleus 1:200 - 1:800 Proliferation marker

Experimental Protocols
This protocol is optimized for the immunofluorescence staining of TALL-104 suspension cells.

Materials and Reagents

TALL-104 cells

Complete growth medium (e.g., RPMI-1640 with 20% FBS and IL-2)

Poly-L-lysine coated coverslips or slides

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

Primary antibodies (see table above)

Fluorophore-conjugated secondary antibodies

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Protocol for Staining TALL-104 Cells

Cell Preparation:

Harvest TALL-104 cells from culture by centrifugation at 300 x g for 5 minutes.

Wash the cell pellet once with PBS.

Resuspend the cells in PBS to a concentration of 1 x 10^6 cells/mL.

Add 100 µL of the cell suspension to a poly-L-lysine coated coverslip in a 24-well plate and

allow the cells to adhere for 30 minutes at room temperature.

Fixation:

Carefully aspirate the supernatant.

Add 200 µL of 4% PFA and incubate for 15 minutes at room temperature.

Gently wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets only):

If staining for intracellular proteins like perforin or granzyme B, add 200 µL of

Permeabilization Buffer (0.1% Triton X-100 in PBS).

Incubate for 10 minutes at room temperature.
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Wash three times with PBS for 5 minutes each.

For membrane proteins, skip this step.

Blocking:

Add 200 µL of Blocking Buffer (2% BSA in PBS).

Incubate for 1 hour at room temperature to block non-specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

Aspirate the blocking solution and add 150 µL of the diluted primary antibody.

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Washing:

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from

light.

Add 150 µL of the diluted secondary antibody.

Incubate for 1 hour at room temperature in the dark.

Nuclear Counterstaining:

Wash the cells three times with PBS for 5 minutes each in the dark.

Incubate with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

Wash once with PBS.
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Mounting and Imaging:

Carefully remove the coverslip from the well and gently blot the edge on a kimwipe to

remove excess PBS.

Place a drop of antifade mounting medium onto a clean microscope slide.

Invert the coverslip onto the mounting medium, avoiding air bubbles.

Seal the edges with nail polish and allow to cure.

Image using a fluorescence or confocal microscope.

Visualizations
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Cell Preparation

Staining Procedure

Final Steps
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Coated Coverslip

Fix with 4% PFA

Permeabilize with
0.1% Triton X-100

(Intracellular Targets)

Optional

Block with 2% BSA

Incubate with
Primary Antibody

Incubate with
Secondary Antibody

Counterstain with DAPI

Mount Coverslip

Image with
Fluorescence Microscope
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Caption: Experimental workflow for immunofluorescence staining of TALL-104 cells.
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Caption: Cytotoxic pathway of TALL-104 cells targeting a tumor cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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